molecular formula C9H11FO B6219236 (4-ethyl-2-fluorophenyl)methanol CAS No. 1176284-03-9

(4-ethyl-2-fluorophenyl)methanol

Cat. No.: B6219236
CAS No.: 1176284-03-9
M. Wt: 154.2
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Description

(4-Ethyl-2-fluorophenyl)methanol is a fluorinated benzyl alcohol derivative with the molecular formula C₉H₁₁FO. Its structure features a methanol group (-CH₂OH) attached to a benzene ring substituted with an ethyl group at the para position and a fluorine atom at the ortho position. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by the fluorine and ethyl substituents, which influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

1176284-03-9

Molecular Formula

C9H11FO

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyl-2-fluorophenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-ethylphenol and 2-fluorobenzaldehyde.

    Grignard Reaction: The 2-fluorobenzaldehyde is reacted with a Grignard reagent derived from 4-ethylphenylmagnesium bromide. This reaction is carried out in anhydrous ether under an inert atmosphere.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: The major products include 4-ethyl-2-fluorobenzaldehyde and 4-ethyl-2-fluorobenzoic acid.

    Reduction: The major product is 4-ethyl-2-fluorotoluene.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(4-ethyl-2-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-ethyl-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The ethyl group can modulate the compound’s hydrophobicity and overall molecular conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-ethyl-2-fluorophenyl)methanol with three structurally related benzyl alcohol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Molecular Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Structural Features
This compound C₉H₁₁FO -F (2), -CH₂CH₃ (4), -CH₂OH (1) 154.18 Ortho-fluorine enhances electronegativity; para-ethyl increases lipophilicity
(4-Ethoxy-5-fluoro-2-methylphenyl)methanol C₁₀H₁₃FO₂ -F (5), -OCH₂CH₃ (4), -CH₃ (2), -CH₂OH (1) 186.21 Ethoxy group improves solubility; steric hindrance from methyl and ethoxy groups
(4-Butylphenyl)methanol C₁₁H₁₆O -CH₂CH₂CH₂CH₃ (4), -CH₂OH (1) 164.24 Longer alkyl chain (butyl) enhances hydrophobicity

Key Observations:

  • Electronic Effects: The ortho-fluorine in this compound increases the compound’s polarity and acidity compared to non-fluorinated analogs. This contrasts with (4-ethoxy-5-fluoro-2-methylphenyl)methanol, where the fluorine at position 5 and ethoxy group at position 4 create a more electron-deficient ring system .
  • Lipophilicity: The para-ethyl group in the target compound provides moderate lipophilicity, while the butyl group in (4-butylphenyl)methanol significantly enhances hydrophobic interactions, making the latter more suitable for lipid-rich environments .

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